molecular formula C21H17F2N5O3S B14123741 N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14123741
M. Wt: 457.5 g/mol
InChI Key: SVUWNLNUBLFGQL-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that features a pyrimidine core, an indoline moiety, and a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dichlorobenzamide
  • N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethylbenzamide

Uniqueness

The presence of the difluorobenzamide group in N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide imparts unique electronic properties that can enhance its binding affinity to target enzymes compared to similar compounds with different substituents .

Properties

Molecular Formula

C21H17F2N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H17F2N5O3S/c22-13-6-5-12(9-14(13)23)19(30)25-17-18(24)26-21(27-20(17)31)32-10-16(29)28-8-7-11-3-1-2-4-15(11)28/h1-6,9H,7-8,10H2,(H,25,30)(H3,24,26,27,31)

InChI Key

SVUWNLNUBLFGQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

Origin of Product

United States

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